2-(Methylseleninyl)benzanilide
Description
Properties
CAS No. |
126543-39-3 |
|---|---|
Molecular Formula |
C14H13NO2Se |
Molecular Weight |
306.2 g/mol |
IUPAC Name |
2-methylseleninyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H13NO2Se/c1-18(17)13-10-6-5-9-12(13)14(16)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) |
InChI Key |
FYLHBMBOIMQLJO-UHFFFAOYSA-N |
SMILES |
C[Se](=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Canonical SMILES |
C[Se](=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2 |
Other CAS No. |
126543-39-3 |
Synonyms |
2-(methylseleninyl)benzanilide 2-MSBA |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Preparation of 2-(Methylseleninyl)benzanilide
The primary route for the synthesis of this compound is through the oxidation of 2-(Methylseleno)benzanilide (MeSe). nih.gov This transformation is a key step, as the resulting selenoxide is the sole selenium-containing product in these reactions. nih.govdatapdf.com
2-(Methylseleno)benzanilide reacts rapidly with peroxynitrite to yield this compound. nih.govdatapdf.comresearchgate.netacs.org This reaction is significantly more efficient than with hydrogen peroxide. nih.govdatapdf.com The selenoxide product can be reduced back to its precursor form by thiols. nih.govdatapdf.com
Oxidation of 2-(Methylseleno)benzanilide (MeSe)
Reaction with Peroxynitrite (ONOOH/ONOO-)
pH Dependence of Reaction Efficiency
The efficiency of the oxidation of 2-(Methylseleno)benzanilide by peroxynitrite is highly dependent on pH. The reaction proceeds more efficiently in acidic conditions where peroxynitrous acid (ONOOH), the conjugate acid of the peroxynitrite anion (ONOO⁻), is the predominant species. nih.govdatapdf.comacs.org This suggests that 2-(Methylseleno)benzanilide reacts more readily with ONOOH than with ONOO⁻. nih.govdatapdf.comacs.org The yield of this compound is greater at acidic pH, with a decrease in yield observed at a pH above approximately 6. datapdf.com However, the reaction still occurs at alkaline pH values. datapdf.com
Table 1: Effect of pH on the Reaction of 2-(Methylseleno)benzanilide with Peroxynitrite
| pH | Relative Reactivity/Yield | Predominant Reactant Species |
|---|---|---|
| Acidic (e.g., 3.9, 4.4) | High | Peroxynitrous acid (ONOOH) |
| Neutral (e.g., 7.0) | Moderate | Mix of ONOOH and ONOO⁻ |
Kinetic Studies and Second-Order Rate Constants
Kinetic studies have been conducted to determine the rate of reaction between 2-(Methylseleno)benzanilide and peroxynitrite. The second-order rate constant for this reaction has been estimated using different methods, including the relationship between substrate consumption and peroxynitrite concentration, and through intermolecular competition with ascorbic acid. nih.govdatapdf.com The values obtained are several orders of magnitude higher than those for the reaction of peroxynitrite with methionine or ascorbate (B8700270), but lower than that for the reaction with ebselen (B1671040). nih.govdatapdf.com
Table 2: Second-Order Rate Constants for the Reaction of 2-(Methylseleno)benzanilide with Peroxynitrite at 22°C
| pH | Rate Constant (M⁻¹ s⁻¹) | Method |
|---|---|---|
| 3.9 | 2.2 x 10⁴ | Substrate consumption vs. peroxynitrite concentration |
| 7.0 | 2.7 x 10³ | Substrate consumption vs. peroxynitrite concentration |
The oxidation of 2-(Methylseleno)benzanilide to this compound is also catalyzed by enzymatic systems found in the liver. nih.gov Studies using rat, pig, and guinea pig liver microsomes, as well as perfused rat liver, have demonstrated this biotransformation. nih.gov The oxidation product in these systems has been identified as being similar to the chemically synthesized selenoxide. nih.gov This enzymatic oxidation is thought to proceed via an intermediate selenoxide. nih.gov
Enzymatic Oxidation Pathways (Microsomal and Perfused Liver Systems)
NADPH- and Oxygen-Dependent Oxidation
The enzymatic oxidation of 2-(Methylseleno)benzanilide in liver microsomes is dependent on both NADPH and oxygen. nih.gov This indicates the involvement of monooxygenase enzyme systems. nih.gov Specifically, enzymes with properties similar to flavin-containing monooxygenases (FMO) and cytochrome P450-dependent monooxygenases are suggested to be the primary catalysts for this oxidation. nih.gov In pig liver microsomes, 2-(Methylseleno)benzanilide is a substrate for FMO, with a reported Km value of 3 µM. nih.gov The presence of FMO1 with micromolar amounts of 2-(Methylseleno)benzanilide can establish a cycle that catalyzes the oxidation of GSH to GSSG by NADPH and oxygen. nih.gov
General Benzanilide (B160483) Synthesis Strategies for Analogues
The synthesis of benzanilide and its analogues is a well-established area of organic chemistry, with several methods available to form the characteristic amide bond. These strategies are essential for creating a library of compounds for further study. nih.govresearchgate.net
The Schotten-Baumann reaction is a widely used method for the synthesis of amides, including benzanilides. uomustansiriyah.edu.iqslideshare.nettifr.res.incsjmu.ac.in This reaction involves the acylation of an amine with an acid chloride in the presence of a base. tifr.res.in For the synthesis of benzanilide, aniline (B41778) is reacted with benzoyl chloride in an aqueous solution of sodium hydroxide. slideshare.netcsjmu.ac.in The base serves to neutralize the hydrochloric acid formed during the reaction, which drives the equilibrium towards the formation of the amide product. uomustansiriyah.edu.iq Pyridine can also be used as a base in this reaction. uomustansiriyah.edu.iq This method is valued for its efficiency and applicability to a wide range of substrates. orgsyn.org
| Reactants | Reagents | Product | Reaction Type |
| Aniline, Benzoyl Chloride | aq. NaOH | Benzanilide | Schotten-Baumann |
| Substituted Anilines, Substituted Benzoyl Chlorides | Base (e.g., NaOH, Pyridine) | Benzanilide Analogues | Acylation |
A more recent and advanced strategy for synthesizing functionalized benzamide (B126) derivatives involves the direct hydroxylation of C(sp²)–H bonds. acs.orgrsc.orgresearchgate.net This method offers a direct route to ortho-hydroxylated benzanilides, which are important structural motifs in various bioactive molecules. website-files.com
The regioselectivity of the C(sp²)–H hydroxylation of benzanilides can be controlled by the choice of the metal catalyst. rsc.orgresearchgate.net Both Ruthenium(II) and Palladium(II) catalysts have been effectively used for this transformation, but they exhibit different regioselectivities. rsc.orgresearchgate.net
Ruthenium(II) Catalysis: Ruthenium carboxylate complexes, in the presence of an oxidant like PhI(OAc)₂, can catalyze the C(sp²)–H hydroxylation of benzamides. acs.org The regioselectivity in Ru(II)-catalyzed reactions is primarily governed by steric factors. rsc.orgresearchgate.net This allows for the selective hydroxylation at the less sterically hindered ortho-position of the benzoyl group. researchgate.net
Palladium(II) Catalysis: Palladium(II) catalysts also promote the C(sp²)–H hydroxylation of benzanilides. rsc.orgx-mol.comresearchgate.net In contrast to ruthenium, the regioselectivity of Pd(II)-catalyzed reactions is predominantly controlled by electronic effects. rsc.orgresearchgate.net This can lead to hydroxylation at the ortho-position of the aniline ring. researchgate.net The use of different ligands can further influence the outcome of Pd-catalyzed C-H functionalization reactions. snnu.edu.cnnih.govacs.org
| Catalyst | Controlling Factor | Predominant Site of Hydroxylation |
| Ruthenium(II) | Steric Effects | Ortho-position of the benzoyl group |
| Palladium(II) | Electronic Effects | Ortho-position of the aniline ring |
Catalytic C(sp2)–H Hydroxylation for Benzamide Derivatives
Chemical Reactivity and Redox Cycling of the Methylseleninyl Group
The methylseleninyl group in this compound is the key to its chemical reactivity, particularly its involvement in redox processes. wikipedia.orgnih.gov
The precursor, 2-(methylseleno)benzanilide, reacts rapidly with peroxynitrite, a potent biological oxidant, to yield this compound as the exclusive selenium-containing product. acs.orgnih.gov This reaction is notably faster at acidic pH. acs.orgnih.gov The resulting selenoxide, this compound, can be reduced back to 2-(methylseleno)benzanilide by thiols, establishing a redox cycle. nih.gov This ability to be oxidized and then reduced is a characteristic feature of some selenium compounds and is central to their antioxidant activity. researchgate.net The process of redox cycling can lead to the generation of reactive oxygen species, a phenomenon observed with various aromatic compounds. wikipedia.orgnih.gov
The regeneration of ebselen from 2-(methylseleno)benzanilide in liver microsomes is thought to proceed through the formation of an intermediate selenoxide, which is then hydrolyzed. nih.gov This pathway highlights the dynamic nature of the methylseleninyl group and its susceptibility to both enzymatic and chemical transformations.
Reduction of this compound to 2-(Methylseleno)benzanilide
The selenoxide, this compound, can be readily reduced back to its selenide (B1212193) precursor, 2-(methylseleno)benzanilide. nih.govacs.orgdatapdf.com This reduction is a key step in the proposed redox cycling of its parent compound, ebselen, and its metabolites. datapdf.com
The reduction of this compound is notably dependent on the presence of thiols, such as glutathione (B108866) (GSH). nih.govacs.orgdatapdf.comnih.gov The selenoxide is capable of oxidizing thiols. For instance, it oxidizes GSH and thiocholine (B1204863) at pH 7.4 and 37°C with rate constants of 1.2 x 10² M⁻¹s⁻¹ and 7.2 x 10² M⁻¹s⁻¹, respectively. nih.gov This reaction regenerates 2-(methylseleno)benzanilide, thereby completing a catalytic cycle where the selenium compound facilitates the oxidation of thiols. datapdf.com This process is significant as it suggests that even as a metabolite, the compound can participate in the cellular redox system. datapdf.com
Reactivity with Specific Oxidants (e.g., Peroxynitrite, Hydrogen Peroxide)
This compound is the primary and sole selenium-containing product formed when its precursor, 2-(methylseleno)benzanilide, reacts with peroxynitrite. nih.govacs.orgdatapdf.comacs.orgresearchgate.netacs.org This reaction is notably efficient, especially at acidic pH where the more reactive peroxynitrous acid (ONOOH) is the dominant species. nih.govacs.orgdatapdf.comacs.orgacs.orgresearchgate.net
In contrast, the reaction with hydrogen peroxide is significantly slower. nih.govacs.orgdatapdf.comacs.orgacs.org The oxidation of 2-(methylseleno)benzanilide by liver microsomes, which is thought to proceed through an intermediate selenoxide, can also be stimulated by hydrogen peroxide. nih.gov
The table below summarizes the second-order rate constants for the reaction between 2-(methylseleno)benzanilide and peroxynitrite under various conditions.
| pH | Temperature (°C) | Method | Rate Constant (M⁻¹s⁻¹) | Reference |
| 3.9 | 22 | Substrate Consumption | 2.2 x 10⁴ | nih.govacs.orgacs.org |
| 7.0 | 22 | Substrate Consumption | 2.7 x 10³ | nih.govacs.orgacs.org |
| 7.1 | 22 | Intermolecular Competition with Ascorbic Acid | 3.4 x 10³ | nih.govacs.orgacs.org |
Selenoxide Formation and Hydrolysis Pathways
This compound is formed via the oxidation of 2-(methylseleno)benzanilide. nih.govacs.orgacs.org This oxidation can be initiated by various oxidants, including peroxynitrite and those generated by liver microsomes. nih.govacs.orgnih.gov Once formed, this compound can undergo further reactions. One interesting pathway is its decomposition to ebselen, which involves the release of methanol. datapdf.com This suggests that this compound is not an inert metabolite but can regenerate the parent compound, ebselen. nih.govjst.go.jp Another study indicates that the selenoxide can undergo hydrolysis, which is a key step in a novel reaction mechanism for releasing amines from related amino organoselenides. mdpi.com
General Redox Potential of Organoselenium Compounds
Organoselenium compounds are characterized by their redox activity, largely due to selenium's ability to exist in multiple oxidation states, from -2 to +6. tandfonline.com This property allows them to participate readily in both one- and two-electron transfer reactions. researchgate.net Compared to their sulfur analogs, organoselenium compounds generally have more negative reduction potentials, making them more susceptible to oxidation. hbni.ac.in The antioxidant activity of these compounds often correlates with the highest occupied molecular orbital (HOMO) energy. nih.govresearchgate.net The redox modulation by organoselenium compounds can also involve the induction of extracellular cysteine and cell surface thioredoxin reductase. acs.org
Derivatization and Structural Modifications for Research Purposes
The benzanilide scaffold is considered a "privileged structure" in medicinal chemistry, and its derivatization has been a subject of extensive research. nih.govseu.ac.lk Modifications of the benzanilide structure, including the introduction of selenium, are aimed at exploring new biological activities. seu.ac.lkmdpi.comrsc.org
Synthesis of Related Selenium-Containing Benzanilides
The synthesis of selenium-containing benzanilides, including derivatives of ebselen, has been approached through various methods. One common strategy involves the ortho-lithiation of benzanilides, followed by the insertion of elemental selenium and subsequent cyclization. mdpi.comrsc.orgresearchgate.net Another approach starts from o-iodobenzanilides, involving an aryl selenation reaction catalyzed by copper(I). rsc.org These synthetic routes allow for the creation of a library of selenium-containing benzanilides for further research into their chemical and biological properties.
Advanced Spectroscopic Characterization and Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 2-(methylseleninyl)benzanilide. Specifically, 500 MHz ¹H NMR spectroscopy has been utilized to confirm the compound's structural integrity following its synthesis. datapdf.com This high-resolution technique provides detailed information about the chemical environment of hydrogen atoms within the molecule.
By analyzing the chemical shifts, integration values, and coupling patterns of the proton signals, researchers can verify the connectivity of the atoms and confirm the presence of the key structural motifs: the benzoyl ring, the anilide ring, and the methylseleninyl group (-Se(O)CH₃). The spectrum for this compound is expected to show distinct signals for the aromatic protons on both phenyl rings and a characteristic singlet for the methyl protons attached to the selenium atom. The precise chemical shift of this methyl group is particularly indicative of the oxidized state of the selenium atom.
| NMR Technique | Application for this compound | Key Information Obtained |
| ¹H NMR (500 MHz) | Primary structural confirmation. | - Chemical shifts of aromatic and methyl protons.- Verification of atomic connectivity.- Confirmation of the methylseleninyl group's presence. |
Utilization of Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of this compound. datapdf.com Standard MS provides a mass-to-charge ratio (m/z) that corresponds to the molecular ion, confirming the compound's molecular weight. High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which allows for the determination of the precise elemental formula, distinguishing it from other compounds with the same nominal mass. The fragmentation pattern observed in the mass spectrum provides further structural confirmation, revealing characteristic fragments of the benzanilide (B160483) scaffold and the loss of the methylseleninyl group.
Mass spectrometry is particularly powerful for identifying and tracking transformation products in biological or chemical systems. This compound is itself a significant transformation product. It is formed as the sole selenium-containing product when 2-(methylseleno)benzanilide (MeSe), a primary metabolite of the drug Ebselen (B1671040), reacts with peroxynitrite. datapdf.comacs.orgnih.govresearchgate.net This reaction is efficient, particularly at acidic pH. nih.gov The identity of this compound in these reaction mixtures is confirmed by techniques such as HPLC coupled with mass spectrometry, which allows for the separation of the product from the starting material and other components, followed by its unambiguous identification based on its mass.
| Mass Spectrometry Technique | Application | Findings for this compound |
| Mass Spectrometry (MS) | Molecular weight determination and structural confirmation. | Confirms the expected molecular weight and fragmentation pattern. datapdf.com |
| High-Resolution MS (HRMS) | Precise elemental formula determination. | Provides high-accuracy mass data to confirm the exact chemical formula. |
| LC-MS | Identification in complex mixtures. | Used to identify this compound as the product of the reaction between 2-(methylseleno)benzanilide and peroxynitrite. acs.orgnih.gov |
Infrared (IR) Spectroscopy for Structural Assignment
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound was used alongside NMR and MS to provide definitive structural confirmation. datapdf.com The spectrum displays characteristic absorption bands that correspond to the vibrations of specific bonds within the molecule. Key expected absorptions include the N-H stretch and C=O stretch of the amide group, aromatic C-H and C=C stretches from the phenyl rings, and a distinctive band for the Se=O (selenoxide) stretch. This combination of bands serves as a molecular "fingerprint," confirming the presence of the core benzanilide structure and the methylseleninyl functional group.
While experimental IR spectroscopy confirms the presence of functional groups, computational methods can provide deeper insight. Quantum-chemical calculations can be used to predict the vibrational spectra of molecules with high accuracy. d-nb.info This approach is particularly valuable for differentiating between structural isomers, which may have very similar experimental spectra.
For this compound, this method could theoretically be applied to distinguish it from a potential isomer like 2-(selenenylmethyl)benzanilide. By calculating the theoretical IR spectra for each isomer, subtle differences in bond strengths and vibrational couplings would emerge as distinct patterns in the predicted spectra. Comparing these predicted spectra to the experimentally obtained IR spectrum would allow for an unambiguous assignment of the correct structure. This combination of experimental and computational spectroscopy represents a powerful approach for structural elucidation, especially for complex molecules. rsc.org
| Functional Group | Vibrational Mode | Expected IR Absorption Range (cm⁻¹) |
| Amide N-H | Stretching | 3370 - 3170 |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Amide C=O | Stretching | 1680 - 1630 |
| Aromatic C=C | Stretching | ~1600 - 1450 |
| Amide N-H | Bending | 1570 - 1515 |
| Selenoxide Se=O | Stretching | ~850 - 800 |
Chromatographic Techniques for Compound Analysis and Purification (e.g., HPLC)
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the analysis and purification of this compound. nih.gov HPLC separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. nih.gov
For this compound, reversed-phase HPLC (RP-HPLC) is a common method. In this technique, the compound is passed through a nonpolar stationary phase (like C18-silica) using a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile). Because this compound is a moderately polar molecule, its retention time can be carefully controlled by adjusting the composition of the mobile phase, allowing for its effective separation from both the more nonpolar precursor, 2-(methylseleno)benzanilide, and other polar or nonpolar impurities. scispace.com The use of a UV detector, set to a wavelength where the aromatic rings absorb strongly (e.g., 254 nm), allows for the sensitive detection and quantification of the compound as it elutes from the column. nih.gov
| Technique | Role in Analysis/Purification | Typical Components |
| HPLC | Separation from reactants and byproducts; quantification. | Stationary Phase: C18 silica (B1680970) gel (for RP-HPLC)Mobile Phase: Acetonitrile/Water gradientDetector: UV-Vis Detector |
Computational Chemistry and Molecular Modeling Studies
Theoretical Frameworks Applied to Organoselenium Compounds
The accurate theoretical description of organoselenium compounds requires robust computational methods that can handle the complexities associated with the selenium atom, a heavier element with a large number of electrons. nih.gov
Quantum chemistry methods are fundamental to understanding the electronic structure, geometry, and energetic properties of molecules. openaccessjournals.com
Density Functional Theory (DFT) has become the most popular and effective method for studying organoselenium compounds. nih.gov It offers a favorable balance between computational cost and accuracy. openaccessjournals.com Researchers have successfully used DFT to:
Predict Molecular Geometries and Stability: DFT calculations can optimize molecular structures to find their most stable three-dimensional arrangement. For instance, studies on various organoselenium compounds have used DFT with basis sets like B3LYP/6-31G(d,p) or B3LYP/6-311G(d,p) to elucidate their geometries and confirm that the optimized structures correspond to true energy minima on the potential energy surface. nih.govacs.orgresearchgate.net
Calculate Bond Dissociation Energies (BDEs): The strength of chemical bonds, a critical factor in chemical reactivity, can be reliably calculated. A study evaluating various methods recommended the B3PW91/6-311G(2df,p) level of theory for accurately predicting the geometries and BDEs of organoselenium compounds. acs.org
Analyze Electronic Properties: DFT is used to calculate properties like Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. mdpi.comnih.gov A smaller gap suggests higher reactivity. nih.gov Molecular Electrostatic Potential (MEP) maps, also derived from DFT, visualize the charge distribution on a molecule, identifying electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack) regions. nih.govorientjchem.org
Hartree-Fock (HF) theory is an ab initio method that, while historically significant, is often used as a starting point for more advanced calculations. dal.ca It is generally less accurate than DFT for many applications because it does not account for electron correlation in the same way. However, it has been employed in comparative studies to evaluate the performance of different computational methods for organoselenium compounds. acs.orgdal.cadal.ca
A comparative overview of these methods is presented below.
| Method | Key Features | Common Applications for Organoselenium Compounds |
| Density Functional Theory (DFT) | Balances accuracy and computational cost by approximating electron density. openaccessjournals.com | Geometry optimization, vibrational frequencies, electronic properties (HOMO-LUMO, MEP), reaction energetics. nih.govacs.orgnih.govorientjchem.org |
| Hartree-Fock (HF) | An ab initio method that solves the Schrödinger equation without empirical parameters but neglects electron correlation. openaccessjournals.comdal.ca | Baseline calculations for comparison, initial geometry optimizations. acs.org |
While quantum methods are excellent for electronic properties, they are computationally expensive for large systems or long timescales. Molecular mechanics (MM) and molecular dynamics (MD) address this by using classical physics to model molecular behavior.
Molecular Mechanics (MM) employs force fields—sets of parameters and equations that approximate the potential energy of a molecule as a function of its atomic coordinates. This approach is much faster than quantum chemistry, allowing for the study of large biomolecular systems.
Molecular Dynamics (MD) Simulations use the forces calculated by MM to simulate the movement of atoms and molecules over time by solving Newton's equations of motion. youtube.com This provides a dynamic picture of molecular behavior, which is crucial for understanding processes like protein-ligand binding, conformational changes, and the stability of molecular complexes. youtube.comaps.org For organoselenium compounds, MD simulations have been used to:
Confirm the stability of binding poses predicted by molecular docking. rsc.org
Analyze the dynamic interactions between a compound and its biological target, such as an enzyme's active site, over timescales of nanoseconds. rsc.orgmdpi.com
Study the formation pathways of complex molecules in various environments. nih.gov
Simulation of Chemical Processes and Reaction Mechanisms
Computational chemistry is instrumental in elucidating the intricate steps of chemical reactions involving organoselenium compounds.
A potential energy surface (PES) is a mathematical landscape that maps the energy of a chemical system as a function of the positions of its atoms. By analyzing the PES, chemists can identify the most likely pathway for a reaction. This involves locating:
Reactants and Products: Stable molecules that correspond to minima (valleys) on the PES.
Transition States: The highest energy point along the lowest energy path between reactants and products, corresponding to a saddle point on the PES.
Computational studies on organoselenium compounds model reaction mechanisms by calculating the energies of reactants, intermediates, transition states, and products. dal.cadal.ca For example, the oxidation of a selenide (B1212193) (R-Se-R) to a selenoxide (R-Se(=O)-R), such as the formation of 2-(Methylseleninyl)benzanilide from its precursor 2-(methylseleno)benzanilide nih.gov, can be modeled. The calculations would determine the energy barrier for the reaction, providing insights into its feasibility and rate.
Computational models can predict the reactivity of different sites within a molecule and the regioselectivity of a reaction (the preference for bond-making or breaking at one position over another). acs.org This is often achieved by analyzing factors derived from quantum chemical calculations:
Frontier Molecular Orbitals (FMOs): The interaction between the HOMO of one reactant and the LUMO of another governs many reactions. The energies and shapes of these orbitals can predict reactivity. nih.gov
Atomic Charges and MEP: As mentioned earlier, the calculated distribution of charge within a molecule can indicate which atoms are likely to act as nucleophiles or electrophiles. orientjchem.org For example, in the reaction between an electrophilic selenium species and an alkene, computational methods can help predict which carbon atom of the double bond will be attacked, forming a three-membered seleniranium ion intermediate. cardiff.ac.uk
A key reaction involving the subject compound is the oxidation of 2-(methylseleno)benzanilide by peroxynitrite to yield this compound as the sole selenium-containing product. nih.gov Computational modeling of this specific process could elucidate the transition state of the oxygen transfer from peroxynitrous acid to the selenium atom, explaining the high efficiency of this reaction compared to oxidation by hydrogen peroxide. nih.gov
Molecular Docking and In Silico Screening for Interaction Prediction
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as an organoselenium compound, binds to a macromolecular target, typically a protein. openaccessjournals.com It is a cornerstone of computer-aided drug design. nih.gov The process involves:
Defining a Binding Site: Identifying a pocket or groove on the protein surface where a ligand might bind.
Sampling Conformations: Generating many possible orientations and conformations of the ligand within the binding site.
Scoring: Using a scoring function to estimate the binding affinity (often expressed as a binding energy in kcal/mol) for each pose. A more negative score typically indicates a stronger predicted interaction. nih.gov
Numerous studies have employed molecular docking to investigate the potential of organoselenium compounds as inhibitors of various enzymes. These in silico screenings help prioritize compounds for further experimental testing. For instance, organoselenium compounds have been docked against protein targets relevant to cancer and viral diseases. researchgate.netnih.govcitedrive.comnih.gov
The tables below summarize findings from representative molecular docking studies on various organoselenium compounds, demonstrating the application of this technique.
Table 1: Molecular Docking of Organoselenium Compounds Against SARS-CoV-2 Protein Targets
| Compound | Protein Target | PDB Code | Binding Energy (kcal/mol) | Source |
| Ebselen (B1671040) Diselenide | Main Protease (Mpro) | 6LU7 | -7.5 to -9.0 | chemrxiv.orgchemrxiv.org |
| Nicotinamide Diselenide | Main Protease (Mpro) | 6LU7 | -7.5 to -9.0 | chemrxiv.orgchemrxiv.org |
| Organoselenium-Schiff Base 4c | Main Protease (Mpro) | 6LU7 | -8.19 | researchgate.netnih.gov |
| Organoselenium-Schiff Base 4a | Main Protease (Mpro) | 6LU7 | -7.33 | researchgate.netnih.gov |
| Ebselen Diselenide | Spike (S) Glycoprotein | 6VXX | ~ -8.0 | chemrxiv.org |
Table 2: Molecular Docking of Organoselenium Compounds Against Cancer-Related Protein Targets
These computational studies highlight the immense potential of theoretical methods to guide the synthesis and development of new functional organoselenium molecules like this compound.
Application in Structure-Based Research
The unique structure of this compound, which features a benzanilide (B160483) framework combined with a methylseleninyl group, makes it a subject of interest in structure-based research. The benzanilide scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and its ability to interact with a wide range of biological targets. The addition of the organoselenium moiety introduces specific redox-active properties that are central to its function.
Structure-based research on this compound often focuses on its role as a metabolite of Ebselen, a well-studied organoselenium compound with antioxidant and anti-inflammatory properties. researchgate.netacs.org Computational studies, including quantum chemical calculations, have been employed to investigate the electronic structure and reactivity of related aromatic selenium compounds. researchgate.net These studies help to elucidate the stability of intermediates and the mechanisms of reaction, such as the oxidation of the selenium center. researchgate.net
For instance, research has shown that 2-(Methylseleno)benzanilide, the precursor to this compound, reacts rapidly with peroxynitrite to form the selenoxide as the sole selenium-containing product. acs.orgacs.orgresearchgate.netresearchgate.net This reaction is significantly faster than its reaction with hydrogen peroxide. acs.orgacs.org Computational modeling can be used to simulate this reaction pathway, calculating transition states and activation energies to explain the observed reactivity and selectivity. The stability of the resulting selenoxide can also be assessed through computational methods.
These computational approaches are crucial for understanding how the linear selenoxide motif of this compound influences its solubility and redox properties compared to the cyclic structures of other organoselenium compounds like Ebselen.
| Research Application | Key Structural Feature | Computational Insight |
| Antioxidant Mechanism | Methylseleninyl Group (-Se(O)CH₃) | Elucidation of reaction pathways with reactive oxygen species (e.g., peroxynitrite). acs.orgacs.org |
| Metabolite of Ebselen | Benzanilide Scaffold | Understanding structure-activity relationships compared to the parent compound. researchgate.netacs.org |
| Redox Cycling | Selenoxide Moiety | Calculation of redox potentials and stability of the oxidized and reduced forms. |
Computational Prediction of Spectroscopic Signatures (e.g., NMR chemical shifts, IR spectra)
Computational methods are instrumental in predicting and interpreting the spectroscopic signatures of this compound, which are essential for its identification and structural characterization.
NMR Spectroscopy: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H, ¹³C, and ⁷⁷Se nuclei, can be achieved through quantum mechanical calculations. While experimental NMR data is used to confirm the structure of synthesized this compound, computational predictions provide a means to assign specific signals to individual atoms within the molecule. researchgate.netdatapdf.com For organoselenium compounds, ⁷⁷Se NMR is a particularly valuable technique, and computational predictions can help in understanding the electronic environment around the selenium atom. researchgate.net The chemical shift of the ⁷⁷Se nucleus is highly sensitive to the oxidation state of the selenium, making it a key indicator in studies of the compound's redox chemistry.
Infrared (IR) Spectroscopy: The infrared (IR) spectrum of this compound is characterized by absorption bands corresponding to the vibrational frequencies of its functional groups. Computational frequency analysis, typically performed using density functional theory (DFT), can predict these vibrational modes. The predicted spectrum can be compared with experimental data to confirm the molecular structure. datapdf.comajol.info Key predicted vibrational bands for this compound would include those for the N-H stretch, the C=O stretch (Amide I band), the C-N stretch coupled with N-H bending (Amide II and III bands), and vibrations associated with the methylseleninyl group (Se=O and Se-C stretches). ajol.info Studies on benzanilide and its derivatives provide a basis for assigning these bands. ajol.info
The table below outlines the expected regions for key IR absorptions based on known data for related compounds.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H | Stretching | ~3300 |
| C=O (Amide I) | Stretching | ~1650 |
| C-N / N-H (Amide II) | Stretching / Bending | ~1530 |
| C-N / N-H (Amide III) | Stretching / Bending | ~1320 |
| Se=O | Stretching | ~800-850 |
| Aromatic C-H | Stretching | ~3000-3100 |
Mechanistic Investigations of Biological Activity in Vitro and Ex Vivo Research
Interaction with Biological Targets (In Vitro/Ex Vivo Cellular Models)
The organoselenium compound 2-(methylseleninyl)benzanilide, a notable metabolite of the antioxidant drug Ebselen (B1671040), has been the subject of targeted research to elucidate its biological activities. Investigations have primarily centered on its role in cellular redox modulation and its potential as a therapeutic agent. The following sections detail the findings from in vitro and ex vivo studies.
Modulation of Cellular Redox Status
This compound is formed from its precursor, 2-(methylseleno)benzanilide, through an oxidation reaction. This conversion is significant as it underpins the compound's interaction with key components of the cellular redox system. In vitro studies have demonstrated that this compound can oxidize glutathione (B108866) (GSH), a critical intracellular antioxidant, to its disulfide form (GSSG). The rate constant for the oxidation of GSH by the selenoxide has been measured at 1.2 x 10² M⁻¹s⁻¹ at pH 7.4 and 37°C. nih.gov This reaction suggests a direct involvement of this compound in altering the cellular redox balance.
Furthermore, research has highlighted the compound's reactivity with peroxynitrite, a potent and damaging reactive nitrogen species. 2-(Methylseleno)benzanilide, the precursor, reacts rapidly with peroxynitrite to yield this compound as the sole selenium-containing product. acs.orgnih.gov This reaction is significantly faster than that of endogenous antioxidants like methionine or ascorbate (B8700270), positioning this compound and its precursor as effective scavengers of peroxynitrite, thereby protecting cells from nitrosative stress. acs.orgnih.gov The selenoxide can then be reduced back to its precursor by thiols, allowing for a potential catalytic cycle of detoxification. acs.orgnih.gov
Effects on GSSG Efflux in Perfused Organs
Ex vivo studies using perfused rat liver have provided further evidence of the impact of this compound on cellular redox homeostasis. The formation of this metabolite within the liver was found to stimulate the biliary efflux of glutathione disulfide (GSSG) by approximately fourfold. nih.gov The efflux of GSSG is a crucial mechanism for cells to export excess oxidized glutathione, thereby maintaining the intracellular GSH/GSSG ratio, a key indicator of cellular redox status. This finding directly links the metabolism of the parent compound to a significant physiological response aimed at mitigating oxidative stress in an organ model. nih.gov
Investigations into Antimicrobial Activity (in vitro)
Currently, there is no publicly available scientific literature detailing the in vitro antimicrobial activity of this compound. Therefore, its spectrum of activity against bacteria and fungi remains uncharacterized.
Cytotoxicity Profiling in Human Keratinocytes and other Cell Lines (in vitro)
Specific studies on the cytotoxicity of this compound in human keratinocytes or other cell lines are not available in the current body of scientific literature. While general statements about its potential anticancer properties and ability to induce apoptosis in certain cancer cell lines have been made, detailed cytotoxicity profiles, including IC50 values, have not been published. ontosight.ai
While the direct induction of apoptosis and reactive oxygen species (ROS) production by this compound in cancer cell lines has been suggested as a potential anticancer mechanism, specific in vitro studies providing detailed evidence for this compound are lacking. ontosight.ai The outline's suggestion of drawing an analogy with related benzofuroxan/phenol hybrids cannot be fulfilled as per the strict instruction to focus solely on the requested compound.
Future Research Directions and Unaddressed Academic Questions
Elucidation of Novel Reaction Pathways and Intermediates
The known reaction of 2-(methylseleninyl)benzanilide's precursor, 2-(methylseleno)benzanilide, with peroxynitrite to yield the selenoxide provides a glimpse into its redox chemistry. dntb.gov.uanih.govacs.org However, a comprehensive understanding of its reactivity is far from complete. Future investigations should focus on:
Exploring a Wider Range of Oxidants and Reductants: Studies should extend beyond peroxynitrite to investigate the reactivity of this compound with other biologically relevant reactive oxygen species (ROS) and reactive nitrogen species (RNS). Understanding these interactions is crucial to fully map its antioxidant capabilities.
Characterizing Reaction Intermediates: The transient intermediates formed during the redox cycling of this compound are largely uncharacterized. Advanced spectroscopic techniques, such as stopped-flow spectroscopy and computational modeling, could be employed to identify and characterize these fleeting species. This knowledge is fundamental to understanding its catalytic mechanisms.
Investigating Catalytic Cycles: The ability of the selenoxide to be reduced back to its precursor by thiols suggests the potential for catalytic activity. dntb.gov.uanih.gov Future research should aim to establish and characterize complete catalytic cycles, identifying the specific thiols and other biological molecules that can participate in this regeneration. This could reveal novel enzymatic-like activities.
Advanced Computational Design of Next-Generation Analogues
Computational chemistry offers powerful tools for the rational design of novel molecules with enhanced properties. For this compound, computational approaches can guide the synthesis of next-generation analogues with improved efficacy and specificity. dntb.gov.uanih.govresearchgate.net Key areas for computational research include:
Quantitative Structure-Activity Relationship (QSAR) Studies: By correlating the structural features of a series of this compound analogues with their biological activity, QSAR models can be developed. These models can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
Density Functional Theory (DFT) Calculations: DFT can be used to study the electronic structure, reactivity, and spectroscopic properties of this compound and its analogues. acs.orgmdpi.com This can provide insights into their mechanism of action at a molecular level and help in designing molecules with tailored redox potentials and reactivity.
Molecular Docking and Dynamics Simulations: These techniques can be used to predict how this compound and its derivatives interact with biological targets, such as enzymes and receptors. nih.govresearchgate.net This can aid in the design of compounds with high affinity and selectivity for specific targets, potentially leading to the development of more potent and less toxic drugs.
Table 1: Computational Approaches for Analogue Design
| Computational Method | Application for this compound Analogues |
| QSAR | Predict biological activity based on chemical structure. |
| DFT | Elucidate electronic properties and reaction mechanisms. |
| Molecular Docking | Predict binding modes and affinities to biological targets. |
| Molecular Dynamics | Simulate the dynamic behavior of the compound and its interactions. |
Exploration of Untapped Mechanistic Insights in Cellular Systems
The biological activity of this compound is likely not limited to its antioxidant properties. Its structural similarity to other bioactive benzanilides suggests a broader range of cellular interactions. Future research should delve into:
Identification of Cellular Targets: Proteomics and other "omics" approaches can be employed to identify the specific proteins and other biomolecules that interact with this compound in cells. This could reveal novel mechanisms of action beyond simple ROS scavenging.
Elucidation of Signaling Pathways: Once cellular targets are identified, further studies can elucidate the downstream signaling pathways that are modulated by the compound. This could involve investigating its effects on protein phosphorylation, gene expression, and other key cellular processes.
Investigation of Apoptosis-Inducing Effects: Preliminary reports suggest that some organoselenium compounds can induce apoptosis in cancer cells. ontosight.ai The potential of this compound to induce programmed cell death in various cancer cell lines should be systematically investigated, along with the underlying molecular mechanisms.
Development of Advanced Analytical Methods for Detection and Quantification in Complex Biological Matrices
To understand the pharmacokinetics and metabolism of this compound in vivo, sensitive and specific analytical methods are required. While methods for other organoselenium compounds exist, specific methods for this compound need to be developed and validated. ucm.esresearchgate.netnih.gov Future efforts should focus on:
Hyphenated Chromatographic Techniques: The development of methods using high-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) would allow for the sensitive and selective quantification of selenium-containing metabolites, including this compound, in biological samples such as blood, urine, and tissues. researchgate.netnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives of the compound, GC-MS can provide high-resolution separation and identification.
Sample Preparation Techniques: The development of efficient and robust sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is crucial for removing interfering substances from complex biological matrices and ensuring accurate quantification.
Table 2: Advanced Analytical Techniques for Organoselenium Compounds
| Analytical Technique | Principle | Application for this compound |
| HPLC-ICP-MS | Separation by chromatography, detection by elemental mass spectrometry. | Speciation and quantification in biological fluids. |
| GC-MS | Separation of volatile compounds by gas chromatography, detection by mass spectrometry. | Analysis of volatile derivatives or degradation products. |
| Capillary Electrophoresis | Separation based on electrophoretic mobility. | High-resolution separation of charged analogues. |
Investigation of Catalytic Applications beyond Biological Systems
The redox properties of the selenium atom in this compound suggest that it could have applications as a catalyst in synthetic organic chemistry, similar to other organoselenium compounds. bohrium.comscholaris.caresearchgate.net Research in this area could explore:
Oxidation Reactions: The potential of this compound and its derivatives to act as catalysts for a variety of oxidation reactions, such as the oxidation of alcohols, aldehydes, and sulfides, should be investigated.
Asymmetric Catalysis: The synthesis of chiral analogues of this compound could lead to the development of novel catalysts for asymmetric synthesis, a key area in modern organic chemistry.
Mechanistic Studies: Detailed mechanistic studies of these catalytic reactions will be essential for optimizing catalyst performance and expanding their synthetic utility.
By addressing these future research directions, the scientific community can build upon the current knowledge of this compound and unlock its full potential in medicine and catalysis.
Q & A
Q. What synthetic methodologies are available for preparing 2-(Methylseleninyl)benzanilide, and how do reaction conditions influence yield and purity?
this compound is synthesized via selenium-functionalization of benzanilide derivatives. A key method involves reacting benzanilide with elemental selenium under controlled conditions. For example:
- n-Butyllithium-mediated selenation : Benzanilide dissolved in THF is treated with n-BuLi at 0°C, followed by elemental selenium, yielding 2,2'-diselenobis(benzanilide) (precursor) with 91% purity after recrystallization .
- Ebselen metabolite pathway : this compound is a metabolite of ebselen, formed via glutathione-dependent reduction in vivo .
Q. Critical factors :
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
- NMR spectroscopy : - and -NMR are critical for identifying selenium-centered coupling (e.g., in trifluoromethyl derivatives) and hydrogen-bonding interactions .
- X-ray crystallography : Unsubstituted benzanilide derivatives crystallize in space group , stabilized by N–H⋯O hydrogen bonds and C–H⋯π interactions. Fluorine substitutions alter lattice parameters (e.g., Å in difluoro derivatives) .
Advanced Research Questions
Q. What is the mechanistic role of this compound in scavenging reactive oxygen species (ROS) like peroxynitrite?
this compound exhibits ROS-scavenging activity through selenium-centered redox cycling:
- Direct reaction with peroxynitrite : The seleninyl group () undergoes nucleophilic attack, forming selenoxide intermediates and reducing oxidative damage .
- Comparison with ebselen : While ebselen reacts with peroxynitrite at , this compound’s metabolite status suggests prolonged antioxidant activity in vivo .
Q. How does this compound participate in visible light-induced photocyclization reactions, and what are the implications for synthetic chemistry?
Recent studies demonstrate that tertiary benzanilides, including selenium analogs, undergo Mallory reactions under visible light:
Q. What computational approaches are used to model the proton-transfer dynamics and tautomerization of this compound derivatives?
- Density Functional Theory (DFT) : Used to analyze substituent effects on intramolecular proton transfer (ESIPT). For example, electron-donating groups lower the energy barrier for tautomerization () .
- Semi-classical dynamics : Simulates solvent effects on proton transfer in hydrated clusters (e.g., Gly-(HO)), showing water bridges stabilize transition states .
Methodological Recommendations
- Kinetic assays : Use stopped-flow spectroscopy to quantify peroxynitrite scavenging rates .
- Photochemical studies : Employ blue LEDs () for Mallory reactions, monitoring progress via HPLC .
- Crystallography : Resolve fluorine-substituted derivatives in low-symmetry space groups (e.g., ) to capture conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
